(R)-(+)-8-Hydroxy-DPAT hydrobromide
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATPBOZTBNNDLN-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474688 | |
| Record name | R-(+)-8-Hydroxy-DPAT hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78095-19-9 | |
| Record name | (+)8-OH-DPAT hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078095199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-(+)-8-Hydroxy-DPAT hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-8-Hydroxy-DPAT hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S6YNT39TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Receptor Interactions of R + 8 Hydroxy Dpat
Selective 5-HT1A Receptor Agonism
(R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin, commonly known as 8-OH-DPAT, is a foundational research tool extensively utilized to investigate the function of the 5-HT1A receptor. wikipedia.org This aminotetralin derivative was one of the first highly selective and potent full agonists discovered for this receptor subtype, establishing it as a standard for studying 5-HT1A-mediated physiological and biochemical responses. wikipedia.orglsu.edu Its primary action is centered on its high-affinity binding and activation of 5-HT1A receptors, which are G protein-coupled receptors (GPCRs) that, upon activation, typically lead to neuronal hyperpolarization and a reduction in firing rate. wikipedia.org
(R)-(+)-8-Hydroxy-DPAT hydrobromide is recognized as a full and potent agonist at the 5-HT1A receptor. lsu.edunih.gov Biochemical and computational studies confirm that the R-enantiomer, in particular, demonstrates the characteristics of a full agonist. nih.gov This activity is responsible for eliciting various well-documented serotonergic behaviors and physiological responses in preclinical models. nih.gov For instance, its administration leads to a decrease in the synthesis and turnover of serotonin (B10506) in various brain regions, a classic indicator of 5-HT1A receptor activation. lsu.edu However, it is noteworthy that some in vivo studies have characterized both enantiomers as partial agonists in specific contexts, such as at postsynaptic 5-HT1A receptors in the hippocampus, where they were observed to antagonize the suppressant effects of serotonin itself. researchgate.netnih.gov
The efficacy of (R)-(+)-8-OH-DPAT is often compared to that of the endogenous neurotransmitter, serotonin (5-HT). In certain experimental models, 8-OH-DPAT effectively mimics the action of serotonin. For example, it has been shown to replicate serotonin's effect in reducing excitatory post-synaptic potentials in the entorhinal cortex. caymanchem.com However, the relationship is complex. Studies using in vivo microiontophoresis on dorsal hippocampus CA3 pyramidal neurons revealed that while both the R- and S-enantiomers of 8-OH-DPAT suppressed neuronal firing, they also antagonized the effect of concurrently applied 5-HT, demonstrating partial agonistic activity in this system. researchgate.net This suggests that while potent, its functional efficacy may not always equate to that of endogenous serotonin across all tissues and signaling pathways.
The pharmacological activity of 8-OH-DPAT is highly dependent on its stereochemistry, with the R- and S-enantiomers exhibiting distinct pharmacological profiles at the 5-HT1A receptor. lsu.edunih.gov Although much of the early research was conducted using the racemic mixture, subsequent investigations have highlighted the critical differences between the two isomers. nih.govresearchgate.net
There is a clear distinction in the intrinsic activity and functional efficacy between the two enantiomers. The R-(+)-enantiomer is consistently reported to be a potent, full agonist with significantly greater efficacy than the S-(-)-enantiomer. lsu.edunih.gov In contrast, the S-enantiomer is generally characterized as a partial agonist. lsu.edu
This difference in efficacy is evident in various functional assays. For example, in studies measuring the suppression of firing activity in CA3 pyramidal neurons, the R-(+)-enantiomer was approximately twice as effective as the S-(-)-enantiomer. researchgate.netnih.gov Similarly, the hypothermic response induced by the R-enantiomer is both greater in magnitude and longer in duration compared to that induced by the S-enantiomer. researchgate.netnih.gov Despite these differences in efficacy, both R- and S-8-OH-DPAT have been shown to possess similar binding affinities for 5-HT1A receptors in the rat hippocampus. lsu.edu
| Parameter | R-(+)-8-OH-DPAT | S-(-)-8-OH-DPAT | Racemic 8-OH-DPAT | Reference |
| Activity at 5-HT1A | Full Agonist | Partial Agonist | Similar to R-enantiomer | nih.gov, lsu.edu |
| Efficacy (Neuron Firing) | ~2-fold greater | Lower | - | researchgate.net, nih.gov |
| Efficacy (Hypothermia) | Greater & Longer Lasting | Weaker | Dose-dependent | researchgate.net, nih.gov |
| Affinity (5-HT1A) | 1.39 ± 0.14 nM | 12.71 ± 1.54 nM | - | lsu.edu |
The stereoselectivity of the enantiomers has a profound impact on receptor activation and the subsequent downstream signaling cascades. Molecular modeling studies have provided insight into these differences at the molecular level, suggesting distinct binding profiles within the receptor pocket that account for the observed variance in intrinsic activity. nih.gov The R-enantiomer's interaction with the 5-HT1A receptor leads to a more robust activation, resulting in stronger and more sustained physiological effects. nih.govresearchgate.net This differential activation translates directly to functional outcomes; the greater agonistic activity of R-(+)-OH-DPAT is responsible for its more pronounced effects on body temperature and neuronal activity compared to the S-enantiomer. researchgate.netnih.gov Downstream, the activation of 5-HT1A receptors by 8-OH-DPAT has been linked to the interaction between PKCδ and p47phox, leading to oxidative stress and other cellular changes that mediate its behavioral effects. nih.gov
Stereoselective Interactions with 5-HT1A Receptors: R- versus S-Enantiomer
Interactions with Other Serotonin Receptor Subtypes
While (R)-(+)-8-OH-DPAT is renowned for its selectivity for the 5-HT1A receptor, it is not entirely exclusive in its binding profile. Research has revealed that it possesses a moderate affinity for the 5-HT7 receptor. wikipedia.orgrndsystems.com The pKi value for its binding to human 5-HT7 receptors has been reported as 6.6, and the Ki as 466 nM. rndsystems.commedchemexpress.com This interaction is functionally relevant, as 8-OH-DPAT can act as a partial agonist at this receptor subtype.
Furthermore, studies on cloned human 5-HT1D receptors have shown that 8-OH-DPAT and its enantiomers can interact with these sites. In this case, R(+)-8-OH-DPAT demonstrated potent intrinsic activity, with an EC50 value of 30 nM at 5-HT1D alpha receptors. Interestingly, the stereoselectivity at this receptor differs from that at the 5-HT1A receptor; racemic 8-OH-DPAT and S(-)-8-OH-DPAT showed similar agonist efficacy but were 2 and 75 times less potent, respectively, than the R(+) enantiomer. nih.gov The compound binds only weakly to the 5-HT1B receptor subtype. medchemexpress.com
| Receptor Subtype | Interaction Type | Affinity/Potency Data | Reference |
| 5-HT1A | Full Agonist (R-enantiomer) | pIC50: 8.19; EC50: 12 nM | caymanchem.com, medchemexpress.com |
| 5-HT7 | Partial Agonist | pKi: 6.6; Ki: 466 nM | rndsystems.com, medchemexpress.com, |
| 5-HT1Dα | Agonist (R-enantiomer) | EC50: 30 nM | nih.gov |
| 5-HT1B | Weak Binding | pIC50: 5.42 | medchemexpress.com |
Interactions with Non-Serotonergic Receptors
(R)-(+)-8-Hydroxy-DPAT also interacts with the adrenergic system, specifically with alpha-2 adrenoceptors. Binding studies have shown that the (+) enantiomer has a discernible affinity for these receptors, with a notable selectivity for the alpha-2B subtype. nih.gov In competition binding experiments, (+)-8-OH-DPAT displayed approximately 10-fold selectivity for the human alpha-2B adrenoceptor, with a pKi value of around 7, over the alpha-2A and alpha-2C subtypes. This interaction is functionally relevant, as high doses of the compound have been observed to lower blood pressure through the activation of central alpha-2 adrenoceptors.
| Receptor Subtype | Affinity Value (pKi) | Selectivity | Reference |
|---|---|---|---|
| Human alpha-2B | ~7 | ~10-fold over alpha-2A and -2C | nih.gov |
| Species/Cell Line | Radioligand | Affinity Value (pKi) | Affinity Value (Ki) | Reference |
|---|---|---|---|---|
| CHO-K1 cells | [3H]U-86,170 | 5.95 | 1126 nM | nih.gov |
| Rat striatum | [3H]spiperone | 6.0 | <6 nM (Log Ki) | nih.gov |
The interaction of (R)-(+)-8-Hydroxy-DPAT with the serotonin transporter (SERT) is complex and appears to be context-dependent. Some literature describes the compound as a serotonin reuptake inhibitor or releasing agent. wikipedia.org In vitro studies have shown that 8-OH-DPAT can inhibit serotonin uptake, although at concentrations much higher than those needed to activate 5-HT1A receptors. nih.gov
However, other research presents a more nuanced picture. For instance, systemic administration of (R)-(+)-8-OH-DPAT has been found to inhibit amphetamine-induced serotonin release in the rat medial prefrontal cortex. nih.gov This effect suggests a modulatory role on serotonin dynamics, mediated by its primary action at 5-HT1A receptors, rather than a direct action as a releasing agent. nih.gov Conversely, direct administration of 8-OH-DPAT into the medial preoptic area via reverse dialysis resulted in an increase in extracellular serotonin levels, an effect that was not blocked by a 5-HT1A antagonist. nih.gov These seemingly contradictory findings suggest that the effect of (R)-(+)-8-Hydroxy-DPAT on serotonin levels is multifaceted, potentially involving both indirect (receptor-mediated) and direct (transporter-related) mechanisms that are dependent on the route of administration and the specific brain region being studied.
Cellular and Molecular Mechanisms of Action of R + 8 Hydroxy Dpat
G Protein Coupling and Signal Transduction Cascades
The initial and pivotal step in the mechanism of action of (R)-(+)-8-Hydroxy-DPAT involves its binding to and activation of the 5-HT1A receptor, a member of the G protein-coupled receptor (GPCR) superfamily. wikipedia.org This interaction initiates a cascade of intracellular events, fundamentally altering the functional state of the neuron.
Gi/o Protein Coupling
The 5-HT1A receptor is canonically coupled to the Gi/o family of heterotrimeric G proteins. wikipedia.org Upon agonist binding by (R)-(+)-8-Hydroxy-DPAT, the receptor undergoes a conformational change, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which then proceed to interact with and modulate the activity of various downstream effector proteins.
Modulation of Adenylate Cyclase Activity and Cyclic AMP (cAMP) Production
One of the primary downstream consequences of Gi/o protein activation by the (R)-(+)-8-Hydroxy-DPAT-bound 5-HT1A receptor is the inhibition of adenylate cyclase. nih.gov The activated Gαi/o subunit directly interacts with and inhibits this enzyme, leading to a significant reduction in the intracellular synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This attenuation of cAMP levels has widespread implications for cellular function, as cAMP is a crucial activator of protein kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, including transcription factors and ion channels.
However, it is noteworthy that some studies have reported that 8-OH-DPAT can, under certain experimental conditions, lead to an increase in cAMP production, an effect attributed to its activity at the 5-HT7 receptor, for which it has a lower affinity. nih.gov This dual activity highlights the compound's complex pharmacological profile.
| Effector Pathway | Mediator | Effect of (R)-(+)-8-Hydroxy-DPAT (via 5-HT1A) | Reference |
| Adenylate Cyclase | Gαi/o | Inhibition | nih.gov |
| cAMP Production | Adenylate Cyclase | Decrease | nih.gov |
Regulation of Ion Channel Conductance
The G protein subunits liberated by the activation of 5-HT1A receptors by (R)-(+)-8-Hydroxy-DPAT also directly modulate the activity of various ion channels, playing a critical role in shaping neuronal excitability.
The Gβγ dimer, released upon Gi/o protein activation, directly binds to and activates G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govnih.gov This activation leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further away from the threshold required for firing an action potential, thus exerting an inhibitory influence on neuronal activity. nih.gov Functional characterization has demonstrated this signaling pathway in fluorescence-based membrane potential assays.
| Ion Channel | Mediator | Effect of (R)-(+)-8-Hydroxy-DPAT | Consequence | Reference |
| GIRK Channel | Gβγ | Activation | K+ efflux, Hyperpolarization | nih.govnih.gov |
In addition to activating potassium channels, the Gβγ subunits can also inhibit the activity of voltage-dependent calcium channels, particularly of the N-type and P/Q-type. nih.govnih.gov These channels are crucial for neurotransmitter release at the presynaptic terminal. By inhibiting their function, (R)-(+)-8-Hydroxy-DPAT can reduce the influx of calcium that is necessary to trigger the fusion of synaptic vesicles with the presynaptic membrane, thereby decreasing the release of various neurotransmitters. Studies have shown that 5-HT1A receptor activation preferentially causes a voltage-independent inhibition of P/Q-type calcium channels. nih.gov
| Ion Channel | Mediator | Effect of (R)-(+)-8-Hydroxy-DPAT | Consequence | Reference |
| N-type Calcium Channel | Gβγ | Inhibition | Reduced Ca2+ influx, Decreased neurotransmitter release | nih.govnih.gov |
| P/Q-type Calcium Channel | Gβγ | Inhibition | Reduced Ca2+ influx, Decreased neurotransmitter release | nih.govnih.gov |
Effects on Neuronal Excitability and Synaptic Transmission
The culmination of the molecular events initiated by (R)-(+)-8-Hydroxy-DPAT results in significant alterations in neuronal excitability and synaptic transmission. The hyperpolarization induced by GIRK channel activation and the reduced calcium influx through N-type and P/Q-type channels collectively contribute to a decrease in neuronal firing rates and a reduction in neurotransmitter release. nih.govnih.gov
Neuronal Hyperpolarization
A key mechanism of action for 5-HT1A receptor agonists such as 8-OH-DPAT is the induction of neuronal hyperpolarization. nih.gov This electrophysiological change, a decrease in the neuron's membrane potential, makes it less likely to fire an action potential. This hyperpolarization is a contributing factor to the neuroprotective effects observed with 8-OH-DPAT treatment, as it can increase resistance to excitotoxicity induced by excessive glutamate (B1630785) release, a common occurrence after brain injury. nih.gov
Reduction of Excitatory Post-Synaptic Potentials (EPSPs)
8-OH-DPAT has been demonstrated to reduce the amplitude of excitatory post-synaptic potentials (EPSPs). In the superficial layers of the rat medial entorhinal cortex, concentrations of 10 and 50 µM of 8-OH-DPAT mimic the effects of serotonin (B10506), causing a reduction in EPSPs. mdpi.com Further studies in the CA1 region of the rat hippocampus have shown that 8-OH-DPAT, at a concentration of 50 µM, significantly decreases EPSPs. nih.gov This effect is attributed to its action on presynaptic 5-HT1A receptors, which leads to a reduction in calcium (Ca2+) entry into the presynaptic terminal, thereby inhibiting the release of the excitatory neurotransmitter glutamate. nih.gov
| Experimental Model | Brain Region | Concentration | Effect on EPSPs | Putative Mechanism |
| Rat brain slices | Medial Entorhinal Cortex (Layers II/III) | 10 µM, 50 µM | Reduction | Mimics serotonin action |
| Rat hippocampal slices | CA1 Pyramidal Cells | 50 µM | Significant Decrease | Presynaptic 5-HT1A receptor activation, leading to reduced Ca2+ influx |
Modulation of Neuronal Firing Activity
The compound exerts a significant modulatory effect on the firing patterns of various neuronal populations. In vivo microiontophoresis studies in rats have shown that (R)-(+)-8-OH-DPAT is more potent than its S-enantiomer in suppressing the firing activity of CA3 pyramidal neurons in the dorsal hippocampus. nih.gov Both enantiomers, however, demonstrated partial agonist activity by antagonizing the suppressive effect of serotonin (5-HT) itself. nih.gov
In anesthetized cats, intravenous administration of 8-OH-DPAT was found to inhibit the firing of medullary 5-HT neurons and reduce renal sympathetic nerve activity. mdpi.com Furthermore, in rodent models, systemic 8-OH-DPAT induced inhibitory effects on the firing rate of entopeduncular nucleus neurons in control animals, an effect that was reversible by a 5-HT1A receptor antagonist. researchgate.net
| Neuronal Population | Animal Model | Effect of (R)-(+)-8-OH-DPAT |
| Dorsal Hippocampus CA3 Pyramidal Neurons | Rat | Suppression of firing activity |
| Medullary 5-HT Neurons | Cat | Inhibition of firing |
| Entopeduncular Nucleus Neurons | Rat | Inhibition of firing rate |
Receptor Desensitization and Downstream Adaptations
Chronic or repeated administration of a receptor agonist can lead to desensitization, a process where the receptor's response to the ligand is diminished. Studies have pointed to such adaptations in response to 5-HT1A receptor activation. For instance, GPER1 stimulation has been shown to alter the posttranslational modification of RGSz1, a regulator of G-protein signaling, which in turn induces the desensitization of 5-HT1A receptor signaling in the rat hypothalamus. nih.gov Furthermore, prolonged treatment with 8-OH-DPAT can alter in-vitro 5-HT receptor pharmacology, suggesting adaptive changes at the receptor level. nih.gov Research has also documented agonist-induced desensitization of adenylyl cyclase activity, a key downstream signaling molecule, which is mediated by 5-HT7 receptors, for which 8-OH-DPAT also has affinity.
Modulation of Gene Expression
The effects of (R)-(+)-8-OH-DPAT extend to the level of gene expression, influencing cellular resilience and function.
Upregulation of Antioxidative Molecules (e.g., Metallothionein) in Astrocytes
Astrocytes are crucial for maintaining the brain's antioxidant balance, producing key molecules like glutathione (B108866) and superoxide (B77818) dismutase (SOD). researchgate.net Research indicates that 8-OH-DPAT can bolster these protective mechanisms. In cultured retinal pigment epithelium cells, 8-OH-DPAT was shown to increase the levels of the antioxidant enzymes manganese superoxide dismutase (MnSOD) and glutathione. nih.gov This upregulation of antioxidants helps to reduce the generation of reactive oxygen species and mitigate mitochondrial damage under conditions of oxidative stress. nih.gov While not directly mentioning metallothionein (B12644479), these findings demonstrate a clear role for 8-OH-DPAT in enhancing the expression of vital antioxidative molecules. Furthermore, studies have shown that 8-OH-DPAT treatment can reduce the astroglial reaction following ischemic brain injury, suggesting a modulation of astrocyte activity. mdpi.com
Neurobiological Effects of R + 8 Hydroxy Dpat
Modulation of Neurotransmitter Systems
(R)-(+)-8-Hydroxy-DPAT hydrobromide, a potent and selective 5-HT1A receptor agonist, exerts significant influence over several key neurotransmitter systems in the brain. nih.govwikipedia.org Its primary interaction with the serotonergic system initiates a cascade of effects that extend to the dopaminergic, cholinergic, and noradrenergic systems.
Serotonin (B10506) (5-HT) System Regulation
As a full and potent agonist at the 5-HT1A receptor, this compound's most direct and pronounced effects are on the serotonin system. nih.gov It is also reported to have a moderate affinity for 5-HT7 receptors and can act as a serotonin reuptake inhibitor and releasing agent. wikipedia.org
This compound modulates several aspects of serotonergic neurotransmission, including the synthesis, turnover, and release of 5-HT. Research has shown that systemic administration of the racemic form, (±)-8-OH-DPAT, reduces hippocampal 5-HT levels in rats.
Biochemical studies have evaluated the capability of (R)-(+)-8-OH-DPAT to influence the rate of 5-HT synthesis in various brain regions of the rat. nih.gov These investigations, which measure the accumulation of 5-hydroxytryptophan (B29612) (5-HTP) after decarboxylase inhibition, provide a direct index of the rate-limiting step in serotonin production. The R-enantiomer has been confirmed to be the active component that acts as a full and potent agonist, influencing these synthetic rates. nih.gov
The table below summarizes the effects of (R)-(+)-8-OH-DPAT and its racemic form on serotonin synthesis in different brain regions.
Table 1: Effect of (R)-(+)-8-OH-DPAT on 5-HT Synthesis Rate in Rat Brain Regions
| Brain Region | Effect on 5-HT Synthesis Rate | Reference |
|---|---|---|
| Prefrontal Cortex | Influenced by (R)-(+)-8-OH-DPAT | nih.gov |
| Hypothalamus | Influenced by (R)-(+)-8-OH-DPAT | nih.gov |
| Hippocampus | Influenced by (R)-(+)-8-OH-DPAT | nih.gov |
| Brainstem | Influenced by (R)-(+)-8-OH-DPAT | nih.gov |
The 5-HT1A receptors are located both presynaptically on the soma and dendrites of serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various terminal fields (heteroreceptors). This compound exhibits differential effects depending on the location of these receptors.
Studies in rats performing the five-choice serial reaction time task (5-CSRT) have provided insights into these distinct roles. nih.gov The results suggest that the stimulation of presynaptic 5-HT1A autoreceptors by 8-OH-DPAT is primarily involved in causing attentional dysfunction and enhancing impulsivity. nih.gov In contrast, the slowing of responses and an increase in errors of omission are mainly dependent on the stimulation of postsynaptic 5-HT1A heteroreceptors. nih.gov This functional dissociation is supported by experiments where depletion of forebrain serotonin reversed the compound's effect on choice accuracy (a presynaptic effect) but not on errors of omission (a postsynaptic effect). nih.gov Furthermore, research indicates that a single administration of a 5-HT1A agonist can decrease the responsiveness of presynaptic 5-HT1A receptors without altering the responses mediated by postsynaptic receptors. nih.gov
Table 2: Differential Behavioral Effects Mediated by 5-HT1A Receptor Location
| Receptor Location | Behavioral Effect of 8-OH-DPAT Stimulation | Reference |
|---|---|---|
| Presynaptic (Somatodendritic Autoreceptors) | Attentional dysfunction, Enhanced impulsivity | nih.gov |
| Postsynaptic (Heteroreceptors) | Slowing of responding, Increased errors of omission | nih.gov |
Dopaminergic System Modulation
The effects of this compound extend to the dopaminergic system, primarily through the activation of 5-HT1A heteroreceptors located on dopamine (B1211576) neurons or on neurons that regulate dopaminergic activity. 5-HT1A receptor agonists have been shown to increase dopamine levels. nih.gov
In vivo microdialysis studies in rats have demonstrated that (R)-(+)-8-OH-DPAT can potentiate dopamine release in the medial prefrontal cortex (mPFC) and the nucleus accumbens (NAC) when administered in combination with a D2/3 receptor antagonist, S(-)-sulpiride. nih.gov However, this potentiating effect on dopamine release was not observed in the striatum. nih.gov This suggests a region-specific modulation of dopamine release by 5-HT1A receptor activation.
Furthermore, (R)-(+)-8-OH-DPAT has been found to modulate the binding of the dopamine transporter (DAT). nih.gov In one study, a high dose of 8-OH-DPAT increased DAT binding in the dorsal striatum while decreasing it in the ventral striatum, indicating a complex and region-dependent influence on dopamine reuptake mechanisms. nih.gov
Table 3: Region-Specific Effects of (R)-(+)-8-OH-DPAT on the Dopaminergic System
| Brain Region | Effect on Dopamine (DA) System | Reference |
|---|---|---|
| Medial Prefrontal Cortex (mPFC) | Potentiates D2/3 antagonist-induced DA release | nih.gov |
| Nucleus Accumbens (NAC) | Potentiates D2/3 antagonist-induced DA release | nih.gov |
| Striatum (General) | No effect on D2/3 antagonist-induced DA release | nih.gov |
| Dorsal Striatum | Increased Dopamine Transporter (DAT) binding | nih.gov |
| Ventral Striatum | Decreased Dopamine Transporter (DAT) binding | nih.gov |
Cholinergic System Interactions and Acetylcholine (B1216132) Output
This compound also interacts with the cholinergic system, influencing the release of acetylcholine (ACh). Studies using in vivo microdialysis in rats have shown that systemic administration of 8-OH-DPAT leads to a significant increase in the release of acetylcholine in the hippocampus. nih.gov
This effect has been observed in both young adult rats and aged rats. nih.gov Interestingly, while both age groups showed an increase in hippocampal ACh release, the baseline release was found to be reduced in aged rats. The magnitude of the 8-OH-DPAT-induced increase was significant in aged rats classified as "bad performers" in a water-maze task (+56%), while the increase in "good performers" (+32%) did not reach statistical significance, suggesting a potential link between the cognitive status in aging and the responsiveness of the cholinergic system to 5-HT1A receptor stimulation. nih.gov
Noradrenergic System Interactions
The influence of this compound extends to the noradrenergic system. Research has shown that systemic administration of 8-OH-DPAT causes a dose-related increase in the extracellular levels of noradrenaline in the rat hippocampus. nih.gov
The mechanism underlying this effect appears to be complex, involving more than just 5-HT1A receptors. The increase in noradrenaline release induced by a low dose of 8-OH-DPAT was blocked by the selective 5-HT1A receptor antagonist WAY 100635. nih.gov However, the response to a higher dose of 8-OH-DPAT was not blocked by this antagonist, suggesting the involvement of other mechanisms at higher concentrations. nih.gov Furthermore, the noradrenaline response to 8-OH-DPAT was also blocked by the dopamine D1 receptor antagonist SCH 23390, indicating a functional interaction between the serotonergic and dopaminergic systems in modulating noradrenaline release. nih.gov In a separate line of inquiry, the α2-adrenoceptor antagonist idazoxan (B1206943) did not prevent 8-OH-DPAT-induced feeding, suggesting that α2-adrenoceptors are not likely involved in mediating this specific behavioral response. capes.gov.br
Regional Brain-Specific Effects
The neurobiological effects of the selective 5-HT1A receptor agonist, (R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide ((R)-(+)-8-Hydroxy-DPAT), are highly dependent on the specific brain region being examined. Its action on 5-HT1A receptors, which function as both somatodendritic autoreceptors on serotonin neurons and as postsynaptic heteroreceptors, leads to varied and region-specific modulation of neuronal activity and neurotransmitter dynamics. The (R)-enantiomer is considered the full and potent agonist at the 5-HT1A receptor nih.gov.
The dorsal raphe nucleus (DRN), a primary source of serotonin neurons in the brain, is a critical site of action for (R)-(+)-8-Hydroxy-DPAT. nih.govfrontiersin.org The compound's effects in this region are predominantly inhibitory, mediated by the activation of somatodendritic 5-HT1A autoreceptors.
Inhibition of Neuronal Firing: Administration of 8-OH-DPAT leads to a dose-dependent inhibition of the firing rate of serotonergic neurons within the DRN. nih.gov This inhibitory action is a hallmark effect of 5-HT1A autoreceptor agonism, which hyperpolarizes the neuron and reduces serotonin release in projection areas. researchgate.net In mice, direct administration of 8-OH-DPAT to the DRN has been shown to reduce aggressive behaviors. caymanchem.com
Anxiolytic-Related Effects: Local administration of 8-OH-DPAT into the DRN produces an anxiolytic response, characterized by an increase in social interaction in rats tested under high-light conditions. nih.gov This effect is specifically linked to the somatodendritic autoreceptors in the DRN, as administration to the ventral hippocampus, a projection area, did not yield the same anxiolytic effect. nih.gov
Influence of the Prefrontal Cortex: The inhibitory effect of 8-OH-DPAT on DRN serotonergic neurons is significantly influenced by inputs from the prefrontal cortex. rug.nl Following an acute lesion of the frontal cortex, the dose-response curve for 8-OH-DPAT's inhibitory effect on DRN firing is shifted tenfold to the right, indicating a substantial attenuation of its potency. nih.govscilit.com This suggests that the drug's effect on the DRN is not solely a local phenomenon but is also mediated indirectly by a long-loop feedback mechanism involving the frontal cortex. nih.govscilit.com
The hippocampus is densely populated with postsynaptic 5-HT1A receptors, making it highly responsive to (R)-(+)-8-Hydroxy-DPAT. nih.govresearchgate.net The compound exerts significant control over both neurotransmitter levels and the electrical activity of hippocampal neurons.
Neurotransmitter and Metabolite Levels: Systemic administration of 8-OH-DPAT has been shown to decrease the release of serotonin (5-HT) in the hippocampus, an effect mediated by the activation of 5-HT1A receptors. nih.govnih.gov Studies using in vivo microdialysis have quantified the impact on key neurotransmitter metabolites. Acute treatment with 8-OH-DPAT significantly reduces the concentration of both 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, and homovanillic acid (HVA), a metabolite of dopamine, in the hippocampus. nih.gov This indicates a reduction in the turnover of both serotonin and dopamine in this region following 5-HT1A receptor stimulation. nih.gov
Table 1: Effect of Acute 8-OH-DPAT Administration on Neurotransmitter Metabolite Levels in the Rat Hippocampus
| Metabolite | Treatment Group | Concentration (ng/mg tissue) | Percentage Change vs. Saline |
|---|---|---|---|
| 5-HIAA | Saline Control | 4.967 ± 0.442 | N/A |
| 8-OH-DPAT | 4.050 ± 0.127 | -18.5% | |
| HVA | Saline Control | 0.845 ± 0.021 | N/A |
| 8-OH-DPAT | 0.644 ± 0.049 | -23.8% |
Data derived from a study on male rats and presented as average ± SEM. nih.gov
Neuronal Activity and Synaptic Plasticity: 8-OH-DPAT mimics the effect of serotonin by reducing excitatory post-synaptic potentials (EPSPs) in the entorhinal cortex, which provides major input to the hippocampus. caymanchem.com Furthermore, the compound influences synaptic plasticity. researchgate.net Studies have shown that stimulation of 5-HT1A receptors can lead to the suppression of long-term potentiation (LTP) in the hippocampal CA1 field, suggesting that the serotonergic system, via these receptors, plays a key modulatory role in learning and memory processes. researchgate.net
In the prefrontal cortex (PFC), (R)-(+)-8-Hydroxy-DPAT modulates the activity of pyramidal neurons and interneurons through its action on abundant postsynaptic 5-HT1A heteroreceptors. nih.govnih.gov This leads to complex interactions with multiple neurotransmitter systems, including serotonin, dopamine, and glutamate (B1630785).
Modulation of Serotonin and Dopamine Release: The compound has a significant impact on neurotransmitter release in the medial PFC (mPFC). Pretreatment with R(+)-8-OH-DPAT was found to inhibit the increase in extracellular serotonin and dopamine levels typically induced by D-amphetamine. nih.gov This inhibitory effect was completely reversed by the 5-HT1A receptor antagonist WAY-100635, confirming the receptor's involvement. nih.gov In a different context, R(+)-8-OH-DPAT potentiated dopamine release induced by the D2/3 receptor antagonist S(-)-sulpiride in the mPFC. nih.gov This suggests that 5-HT1A receptor agonism can facilitate dopamine release under conditions of D2 receptor blockade. nih.gov
Interaction with Glutamate System: Under normal conditions, local infusion of 8-OH-DPAT into the mPFC does not affect basal glutamate levels. researchgate.net However, it plays a crucial role under conditions of NMDA receptor blockade. The compound completely prevents the rise in extracellular glutamate and serotonin that is otherwise induced by the NMDA receptor antagonist CPP. researchgate.net This effect is also reversed by WAY-100635, indicating that 5-HT1A receptor stimulation can counteract the neurochemical effects of NMDA receptor hypofunction in the PFC. researchgate.net
Metabolite Levels: Similar to its effect in the hippocampus, acute 8-OH-DPAT treatment significantly decreases the concentration of the serotonin metabolite 5-HIAA in the prefrontal cortex. nih.gov
Table 2: Summary of (R)-(+)-8-OH-DPAT's Effects on Neurotransmitter Dynamics in the Prefrontal Cortex
| Neurotransmitter | Effect on Basal Levels | Interaction with D-amphetamine | Interaction with S(-)-sulpiride | Interaction with NMDA Antagonist (CPP) |
|---|---|---|---|---|
| Serotonin (5-HT) | No effect researchgate.net | Inhibits amphetamine-induced release nih.gov | Not reported | Prevents CPP-induced release researchgate.net |
| Dopamine (DA) | No effect nih.gov | Inhibits amphetamine-induced release nih.gov | Potentiates S(-)-sulpiride-induced release nih.gov | Not reported |
| Glutamate (GLU) | No effect researchgate.net | Not reported | Not reported | Prevents CPP-induced release researchgate.net |
The midbrain periaqueductal gray (PAG) is an integration center for descending pain modulation, defensive behaviors, and reproductive functions. nih.govmedcraveonline.com It contains 5-HT1A receptors whose activation by (R)-(+)-8-Hydroxy-DPAT can modulate neuronal excitability and influence specific behaviors. nih.gov Research shows that infusions of 8-OH-DPAT into the midbrain central gray (MCG), a component of the PAG, robustly inhibit lordosis behavior in sexually receptive female rats. nih.gov This effect was rapid and significant when infusions were located anterior, ventromedial, or lateral to the DRN within the MCG. nih.gov This finding suggests that the activation of 5-HT1A receptors in this specific part of the PAG suppresses the neural circuits required for the completion of this estrogen-dependent reflex, thereby reducing neuronal excitability related to this specific motor program. nih.gov
The bed nucleus of the stria terminalis (BNST) is a key structure in the extended amygdala, heavily implicated in sustained anxiety and responses to stress. It receives dense serotonergic innervation. nih.gov However, the modulatory role of (R)-(+)-8-Hydroxy-DPAT in this region appears to be complex and may differ from other brain areas. In vitro electrophysiological studies have shown that serotonin's principal action on BNST neurons is inhibitory, causing membrane hyperpolarization. nih.govnih.gov This effect is mediated by 5-HT1A-like receptors. nih.gov However, one study reported that (R)-(+)-8-OH-DPAT failed to mimic this inhibitory serotonin response in any tested BNST neuron. nih.gov This has led to the suggestion that 8-OH-DPAT may act as only a partial agonist at the postsynaptic 5-HT1A receptors located in the BNST, unlike its full agonist activity at somatodendritic autoreceptors in the DRN. nih.gov
The suprachiasmatic nucleus (SCN) is the master circadian pacemaker in mammals, receiving direct photic information from the retina via the retinohypothalamic tract (RHT). nih.gov The SCN also receives a substantial serotonergic projection from the raphe nuclei, and serotonin, acting through 5-HT1A receptors, can modulate the clock's response to light and other stimuli. nih.gov In vitro studies using rat SCN slices have demonstrated that the 5-HT1A agonist 8-OH-DPAT can reset the phase of the circadian clock. nih.gov Specifically, application of 8-OH-DPAT during the subjective day induces robust phase advances in the circadian rhythm of neuronal firing rate. nih.gov This finding indicates that activation of 5-HT1A receptors can directly alter the timing of the SCN pacemaker, thereby modulating the processing of retinal and other inputs that entrain the body's daily rhythms. nih.gov
Spinal Cord Motor Neuron Activity
This compound has demonstrated significant effects on spinal cord motor neuron activity, particularly in the context of neurodegenerative diseases affecting these cells. Research in animal models of amyotrophic lateral sclerosis (ALS), a disease characterized by the progressive loss of motor neurons, has shown that treatment with 8-OH-DPAT can attenuate motor neuron loss in the spinal cord. remedypublications.com This neuroprotective effect is accompanied by a slowing of the progression of motor dysfunction. In G93A-SOD1 transgenic mice, a model for ALS, administration of 8-OH-DPAT led to improved performance in motor function tests, including the hanging test, rotarod test, and extension reflex test. remedypublications.com
The tables below summarize the key research findings regarding the effects of (R)-(+)-8-Hydroxy-DPAT on spinal cord motor neuron activity.
Interactive Data Table: Effects of (R)-(+)-8-Hydroxy-DPAT on Motor Neuron Function and Survival
| Model System | Key Findings | Reference |
| G93A-SOD1 transgenic mice (ALS model) | Attenuated motor neuronal loss in the spinal cord. | remedypublications.com |
| G93A-SOD1 transgenic mice (ALS model) | Slowed progression of motor dysfunction (improved performance in hanging test, rotarod test, and extension reflex test). | remedypublications.com |
| Rats | Dose-dependent suppression of spontaneous locomotor activity. | nih.gov |
| Rats with subthalamic nucleus lesions | Inhibition of neuronal firing rate. | researchgate.net |
Neuroplasticity and Neuroprotection
Astrocyte Proliferation and Associated Molecular Changes
This compound has been shown to modulate astrocyte activity, including proliferation and the expression of associated molecular markers, particularly in the context of central nervous system injury and neurodegeneration. Studies have indicated that 8-OH-DPAT can induce astrocyte proliferation. remedypublications.com This proliferative effect is accompanied by an upregulation of antioxidative molecules within these glial cells, such as metallothionein (B12644479) (MT). remedypublications.com The induction of MT in astrocytes by 8-OH-DPAT is a significant molecular change, as MTs are known to have neuroprotective functions, including scavenging free radicals.
In a model of ischemic brain injury, treatment with 8-OH-DPAT was found to reduce astroglial hypertrophy and hyperplasia, which are hallmarks of reactive gliosis. nih.gov This suggests that the compound can modulate the reactive response of astrocytes to injury. The same study also reported that 8-OH-DPAT treatment influenced the levels of S100B, a protein primarily localized in astrocytes that can have both neurotrophic and neurotoxic effects depending on its concentration. nih.gov Furthermore, the expression of glial fibrillary acidic protein (GFAP) and vimentin (B1176767), intermediate filament proteins that are upregulated in reactive astrocytes, were also affected by 8-OH-DPAT treatment following ischemic damage. nih.gov GFAP is a well-established biomarker for astrocyte activation. nih.govmdpi.com
The table below provides a summary of the research findings on the effects of (R)-(+)-8-Hydroxy-DPAT on astrocyte proliferation and associated molecular changes.
Interactive Data Table: Effects of (R)-(+)-8-Hydroxy-DPAT on Astrocytes
| Effect | Molecular Change | Model System | Reference |
| Induces astrocyte proliferation | - | In vitro/In vivo | remedypublications.com |
| Upregulates antioxidative molecules | Increased Metallothionein (MT) expression | Astrocytes in G93A-SOD1 mice | remedypublications.com |
| Reduces astroglial hypertrophy and hyperplasia | - | Cortical devascularization (ischemia model) in rats | nih.gov |
| Modulates S100B levels | Changes in S100B immunoreactivity and total levels | Cortical devascularization (ischemia model) in rats | nih.gov |
| Affects intermediate filament expression | Changes in Glial Fibrillary Acidic Protein (GFAP) and vimentin immunoreactivity | Cortical devascularization (ischemia model) in rats | nih.gov |
Neuroprotective Effects in Models of Neurodegeneration
This compound has demonstrated significant neuroprotective effects across various animal models of neurodegenerative diseases and brain injury. These protective actions are mediated through multiple mechanisms, including the modulation of inflammatory responses, reduction of excitotoxicity, and preservation of neuronal integrity.
In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), chronic administration of 8-OH-DPAT was shown to improve motor deficits such as catalepsy. nih.gov This behavioral improvement was associated with the modulation of inflammatory cytokines in the cerebrospinal fluid. Specifically, the levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6), which were decreased in the parkinsonian rats, were restored to normal levels following treatment with 8-OH-DPAT. nih.gov This suggests that the neuroprotective effects of the compound in this model may be linked to its ability to regulate neuroinflammation.
Furthermore, in a mouse model of amyotrophic lateral sclerosis (ALS), treatment with 8-OH-DPAT attenuated the loss of motor neurons in the spinal cord and slowed the progression of motor dysfunction. remedypublications.com This provides direct evidence of its neuroprotective capacity for a specific neuronal population targeted in a major neurodegenerative disorder.
The neuroprotective properties of 8-OH-DPAT also extend to models of acute brain injury, which share pathological mechanisms with chronic neurodegeneration. In a model of traumatic brain injury (TBI), a single early administration of 8-OH-DPAT improved cognitive performance and attenuated the loss of hippocampal CA3 neurons. nih.gov The proposed mechanisms for this neuroprotection include the attenuation of glutamate-induced excitotoxicity. nih.gov Similarly, in a model of ischemic brain damage, 8-OH-DPAT treatment reduced neuronal death and dendrite loss. nih.gov
The table below summarizes the key research findings on the neuroprotective effects of (R)-(+)-8-Hydroxy-DPAT in various models of neurodegeneration and brain injury.
Interactive Data Table: Neuroprotective Effects of (R)-(+)-8-Hydroxy-DPAT in Models of Neurodegeneration
| Neurodegeneration Model | Animal Model | Neuroprotective Effects | Potential Mechanisms | Reference |
| Parkinson's Disease | 6-OHDA-lesioned rats | Improved catalepsy; Restored levels of IL-1β and IL-6. | Modulation of neuroinflammatory cytokines. | nih.gov |
| Amyotrophic Lateral Sclerosis (ALS) | G93A-SOD1 transgenic mice | Attenuated motor neuron loss; Slowed motor dysfunction. | Upregulation of metallothionein in astrocytes. | remedypublications.com |
| Traumatic Brain Injury (TBI) | Cortical impact in rats | Improved cognitive performance; Attenuated loss of hippocampal CA3 neurons. | Attenuation of glutamate-induced excitotoxicity. | nih.gov |
| Ischemic Brain Damage | Cortical devascularization in rats | Reduced neuronal death and dendrite loss. | Modulation of astroglial reaction. | nih.gov |
Behavioral Pharmacology and Preclinical Models of Neurological and Psychiatric Disorders
Modulation of Affective and Emotional States
(R)-(+)-8-Hydroxy-DPAT hydrobromide has been extensively studied for its effects on emotional and affective behaviors in animal models, providing insights into its potential therapeutic applications for mood and anxiety disorders.
The anxiolytic, or anxiety-reducing, properties of this compound are evident in several preclinical tests. In rodent models, anxiety-like behavior is often assessed using paradigms such as the elevated plus-maze and the Vogel conflict test. The elevated plus-maze consists of two open and two enclosed arms, and an increase in the time spent in the open arms is indicative of an anxiolytic effect. nih.govpsicothema.comresearchgate.net The Vogel conflict test assesses the willingness of a thirsty animal to drink from a tube that is also associated with a mild electric shock; an increase in drinking behavior suggests an anti-anxiety effect. nih.gov Research has shown that the administration of 8-OH-DPAT can decrease anxiety-like behavior in these models. researchgate.net
The antidepressant potential of this compound is frequently evaluated using the forced swim test in rodents. nih.govjneurology.comresearchgate.net In this test, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. researchgate.net Studies have consistently demonstrated that 8-OH-DPAT and its (R)-(+)-enantiomer decrease immobility time in the forced swim test. researchgate.netsigmaaldrich.com
Chronic treatment with (+)-8-OH-DPAT has been shown to significantly decrease the duration of immobility in both standard and stressed (ACTH-treated) rats. researchgate.netsigmaaldrich.com This effect is linked to its ability to normalize hippocampal cell proliferation, which can be reduced by chronic stress. researchgate.netsigmaaldrich.com The antidepressant-like effects of 8-OH-DPAT in the forced swim test are mediated by 5-HT1A receptors, as they can be blocked by 5-HT1A receptor antagonists.
| Preclinical Model | Key Finding | Reference |
|---|---|---|
| Forced Swim Test (Rats) | Chronic treatment with (+)-8-OH-DPAT (0.01 - 0.1mg/kg, s.c.) significantly decreased the duration of immobility in both saline- and ACTH-treated rats. | researchgate.netsigmaaldrich.com |
| Forced Swim Test (Rats) | The antidepressant-like effects of 8-OH-DPAT were blocked by 5-HT1A receptor antagonists. |
This compound has been shown to modulate aggressive behaviors in preclinical models. The resident-intruder test is a common paradigm used to study aggression, where a "resident" animal defends its territory against an unfamiliar "intruder". ucsf.edunih.govresearchgate.net In a model of aggression induced by the GABAB receptor agonist baclofen (B1667701) in mice, direct administration of 8-OH-DPAT into the dorsal raphe nucleus reduced the number of attack bites.
| Preclinical Model | Key Finding | Reference |
|---|---|---|
| Baclofen-induced Aggression (Mice) | Direct administration of 8-OH-DPAT to the dorsal raphe nucleus reduced the number of attack bites. | |
| Resident-Intruder Test | This paradigm is a standardized method to measure offensive aggression and defensive behavior in a semi-natural setting. | nih.gov |
The processing of contextual fear, a form of learning where an environment becomes associated with an aversive event, is influenced by this compound. plos.orgnih.gov In fear conditioning studies, the compound has been observed to reduce freezing behavior in response to the context in which a foot shock was previously delivered. researchgate.netnih.gov This suggests an attenuation of the fear response to the environment.
Specifically, research in rats has shown that 8-OH-DPAT can reduce conditioning to contextual cues, particularly when there is a time gap (trace interval) between the environmental cues and the aversive stimulus. nih.gov However, its effect on fear conditioning to discrete cues (like a light or a tone) is not significant. nih.gov This indicates that the compound may specifically modulate the processing of contextual information in fear learning.
Cognitive Function Modulation
This compound has been found to impact learning and memory, particularly in tasks that rely on contextual information. As mentioned previously, the compound impairs contextual fear conditioning. researchgate.net This impairment is considered a direct effect on the learning and memory processes involved in associating a specific environment with an aversive outcome.
Studies have shown that when administered before training, 8-OH-DPAT impairs the subsequent expression of contextual fear. This effect is thought to be mediated by the stimulation of 5-HT1A receptors. Interestingly, while it impairs contextual learning, it does not seem to affect learning based on discrete visual cues in some paradigms. The impairment of contextual learning is counteracted by the stimulation of 5-HT7 receptors, which are also a target of 8-OH-DPAT.
| Preclinical Model | Key Finding | Reference |
|---|---|---|
| Contextual Fear Conditioning (Mice) | Administration of 8-OH-DPAT prior to training impairs contextual fear. | |
| Fear Conditioning (Rats) | 8-OH-DPAT reduces conditioning to contextual cues but not discrete cues. nih.gov | nih.gov |
| Passive Avoidance Task (Mice) | 5-HT7 receptor stimulation by 8-OH-DPAT counteracts the impairment of contextual learning caused by 5-HT1A receptor stimulation. |
Effects on Novel Object Recognition
Research indicates that 8-OH-DPAT can modulate recognition memory. Studies have shown that the administration of 8-OH-DPAT dose-dependently impairs object and place recognition in rats. nih.gov This impairment of object recognition may not be due to a decrease in motor activity but rather a reduction in intrinsic motivation, attention, or awareness, which are crucial for learning. nih.gov
Modulation of Spatial Delayed Alternation
The compound's impact on spatial working memory has been assessed using the spontaneous alternation behavior (SAB) test. Administration of 8-OH-DPAT has been shown to reduce the alternation ratio in mice, suggesting a deficit in spatial working memory and potentially inducing perseverative or compulsive-like behavior. sci-hub.senih.gov This effect was attenuated by a 5-HT1A receptor antagonist, confirming the involvement of this receptor in the observed behavioral changes. sci-hub.senih.gov Interestingly, lower doses of 8-OH-DPAT have been reported to enhance learning and memory, while higher doses tend to impair it. sci-hub.se
In a water maze, a test for spatial learning, 8-OH-DPAT was found to impair choice accuracy in a two-platform spatial discrimination task without affecting latency. nih.gov This impairment was antagonized by the infusion of 5-HT1A receptor antagonists into the CA1 region of the dorsal hippocampus, highlighting the critical role of this brain region in the compound's effects on spatial learning. nih.gov
Influence on Effort-Based Decision-Making
Studies exploring the role of serotonin (B10506) in effort-based decision-making have utilized this compound. In a modified T-maze task where rats could choose between a high-reward option requiring climbing a barrier and a low-reward option with no effort, acute administration of 8-OH-DPAT led to an increased preference for the less effortful option. nih.govnih.gov This was evidenced by fewer entries into the barrier arm and increased latency to reach the goal in effortful trials. nih.gov These findings suggest that 8-OH-DPAT modulates effort-based decision-making by promoting the selection of low-effort, low-reward choices. nih.govnih.govresearchgate.net This effect is thought to be mediated by the activation of postsynaptic 5-HT1A heteroreceptors, particularly in the hippocampus and prefrontal cortex. nih.gov
| Task | Animal Model | Key Findings |
| Novel Object Recognition | Rat | Dose-dependently impaired object and place recognition. nih.gov |
| Spatial Delayed Alternation | Mouse | Reduced alternation ratio, indicating impaired spatial working memory and potential compulsive-like behavior. sci-hub.senih.gov |
| Effort-Based Decision-Making | Rat | Increased preference for low-effort, low-reward choices. nih.govnih.gov |
Sensory and Motor System Modulation
The influence of this compound extends to the modulation of sensory and motor functions, with significant implications for pain perception, sleep regulation, and motor dysfunction.
Pain Perception and Nociceptive Responses
This compound has demonstrated antinociceptive effects in animal models of pain. In the hot-plate test in mice, the compound elicited a pronounced, dose-dependent antinociceptive effect. nih.gov Interestingly, this effect was not blocked by 5-HT1A antagonists but was inhibited by alpha-2 adrenoceptor antagonists, suggesting that the antinociceptive properties in this test are mediated by CNS-localized alpha-2 receptors rather than 5-HT1A receptors. nih.gov
In the formalin model of tonic nociceptive pain in rats, 8-OH-DPAT reduced both paw licking and paw elevation, indicative of an analgesic action. nih.gov This effect was mediated by 5-HT1A receptors and was not confounded by other behavioral effects induced by the compound. nih.gov
Regulation of Sleep-Wake Cycles
The administration of 8-OH-DPAT has been shown to have dose-dependent effects on sleep and wakefulness in rats. Low doses administered subcutaneously decreased wakefulness and increased slow-wave sleep. nih.gov In contrast, higher doses produced the opposite effects. nih.gov When injected directly into the dorsal raphe nucleus, the compound increased slow-wave sleep and decreased wakefulness. nih.gov These findings suggest an active role for the 5-HT1A receptor in the control of the waking state. nih.gov Further research has indicated that 8-OH-DPAT can also act as a 5-HT7 agonist, producing phase shifts in the circadian biological clock. nih.gov
Alleviation of Motor Dysfunction (e.g., in Amyotrophic Lateral Sclerosis Models)
In a mouse model of Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease characterized by progressive motor neuron loss, treatment with 8-OH-DPAT has shown neuroprotective effects. remedypublications.comremedypublications.com The administration of the compound attenuated motor neuronal loss in the spinal cord and slowed the progression of motor dysfunction, as evaluated by various motor tests. remedypublications.com It is suggested that these effects may be due to the ability of 8-OH-DPAT to induce astrocyte proliferation and upregulate antioxidative molecules. remedypublications.com These findings point to the potential of 5-HT1A agonists as a therapeutic strategy for progressive neurodegeneration in ALS. remedypublications.comremedypublications.com
| System | Model/Test | Key Findings |
| Pain Perception | Hot-Plate Test (mice) | Pronounced, dose-dependent antinociception mediated by CNS alpha-2 receptors. nih.gov |
| Formalin Model (rats) | Analgesic action mediated by 5-HT1A receptors. nih.gov | |
| Sleep-Wake Cycles | Rat | Dose-dependent effects: low doses increased slow-wave sleep, high doses increased wakefulness. nih.gov |
| Motor Dysfunction | ALS Mouse Model | Attenuated motor neuron loss and slowed progression of motor dysfunction. remedypublications.comremedypublications.com |
Improvement of Respiratory Regularity (e.g., in Rett Syndrome Models)
This compound has demonstrated significant potential in preclinical models for improving respiratory irregularities, particularly those observed in models of Rett syndrome. Rett syndrome is a neurodevelopmental disorder that presents with a range of symptoms, including severe respiratory disturbances characterized by frequent apnea (B1277953) and irregular breathing cycles. biorxiv.orgnih.gov
In mouse models of Rett syndrome, specifically Mecp2-deficient mice, the administration of 8-OH-DPAT has been shown to reduce the incidence of apnea and promote more regular breathing patterns. caymanchem.comnih.gov Studies have revealed that this compound can significantly decrease apneas and periodic breathing in these mice, restoring a more consistent respiratory rhythm. nih.gov For instance, in heterozygous female Mecp2-deficient mice, 8-OH-DPAT reduced the frequency of apnea and improved the regularity of the respiratory cycle. nih.gov Similar positive effects on apnea reduction and breathing regularity were observed in Mecp2 null male mice. nih.gov The proposed mechanism for this respiratory improvement involves the activation of 5-HT1A receptors, which are known to modulate neuronal activity within the respiratory centers of the brainstem. nih.gov
Further research has explored the long-term effects of 8-OH-DPAT administration in these models. Continuous delivery of the compound via osmotic pumps in Mecp2 null males has been associated with an extension of their survival, highlighting the potential therapeutic relevance of targeting the 5-HT1A receptor in Rett syndrome. nih.gov The compound's ability to correct respiratory cycle irregularity is a key finding, suggesting that agonism at the 5-HT1A receptor can have a stabilizing effect on the neural circuits controlling breathing. nih.gov
It is important to note that while 8-OH-DPAT has shown promise in these preclinical studies, other selective 5-HT1A receptor agonists have also been investigated and have demonstrated similar efficacy in ameliorating respiratory deficits in Rett syndrome models. elsevierpure.com This convergence of findings strengthens the hypothesis that the 5-HT1A receptor is a critical target for addressing the respiratory dysfunction associated with this disorder.
Table 1: Effects of this compound on Respiratory Parameters in Rett Syndrome Mouse Models
| Model | Effect of 8-OH-DPAT | Key Findings | Reference |
| Mecp2-deficient heterozygous female mice | Reduced apnea incidence, Improved respiratory regularity | Significantly decreased the number of apneic events and restored a more regular breathing pattern. | nih.gov |
| Mecp2 null male mice | Reduced apnea and periodic breathing, Induced regular breathing | Showed a dose-dependent reduction in apnea and periodic breathing, leading to a more stable respiratory rhythm. | nih.gov |
| Mecp2-deficient mice | Reduced incidence of apnea, Improved respiratory regularity | Administration of 50 µg/kg reduced apnea and improved breathing regularity. | caymanchem.com |
Other Behavioral and Physiological Responses
The administration of this compound is consistently associated with the induction of hypothermia in various animal models. This physiological response is primarily mediated through the activation of 5-HT1A receptors, though evidence also suggests an involvement of 5-HT7 receptors. nih.gov The hypothermic effect is dose-dependent, with higher doses generally producing a more significant decrease in body temperature. nih.govresearchgate.net
Research has demonstrated that the hypothermia induced by 8-OH-DPAT can be attenuated by pretreatment with 5-HT1A receptor antagonists, such as WAY-100135, confirming the critical role of this receptor subtype. nih.govnih.gov Interestingly, at lower doses, the hypothermic effect of 8-OH-DPAT appears to be more dependent on the 5-HT7 receptor, as it is inhibited by the selective 5-HT7 antagonist SB-269970. nih.gov However, at higher doses, the 5-HT1A receptor-mediated effect becomes more prominent. nih.gov
The enantiomers of 8-OH-DPAT exhibit differential effects on body temperature. The R-(+)-enantiomer has been shown to induce a more potent and longer-lasting hypothermic response compared to the S-(-)-enantiomer, indicating a greater agonistic activity at the receptors mediating this effect. researchgate.net This physiological response has been utilized as a functional in vivo assay to study the activity of 5-HT1A receptors and the effects of potential therapeutic agents that target this system. nih.gov
Table 2: Receptor Involvement in 8-OH-DPAT-Induced Hypothermia
| Receptor | Role in Hypothermia | Supporting Evidence | Reference |
| 5-HT1A | Primary mediator of hypothermia, especially at higher doses. | Antagonized by 5-HT1A antagonists like WAY-100135. | nih.govnih.gov |
| 5-HT7 | Involved in hypothermia, particularly at lower doses of 8-OH-DPAT. | Inhibited by the selective 5-HT7 antagonist SB-269970. | nih.gov |
This compound has been shown to induce a potent hyperphagic response, or an increase in food intake, in animal models. nih.govnih.govcapes.gov.br This effect is primarily mediated by the activation of 5-HT1A receptors. nih.govcapes.gov.br The hyperphagic effect of 8-OH-DPAT can be elicited through both peripheral and direct intracerebral administration into the brainstem raphe nuclei. nih.gov
The mechanism underlying this increase in feeding behavior involves the stimulation of presynaptic 5-HT1A autoreceptors located on serotonin neurons. nih.gov This stimulation leads to a reduction in the synthesis and release of serotonin, which in turn disinhibits feeding behavior. nih.gov The involvement of 5-HT1A receptors is supported by findings that the hyperphagic response can be blocked by 5-HT1A antagonists. nih.govcapes.gov.br Furthermore, other 5-HT1A receptor agonists also produce similar increases in food intake, while agonists for other serotonin receptor subtypes, such as 5-HT1B, tend to decrease feeding. nih.gov
This pharmacological effect has been explored in the context of anorexia models, where 8-OH-DPAT and other 5-HT1A agonists have been shown to attenuate the reduction in food intake and body weight loss associated with stress. nih.gov
Table 3: Evidence for 5-HT1A Receptor-Mediated Hyperphagia
| Experimental Finding | Implication | Reference |
| 8-OH-DPAT induces feeding after peripheral and central administration. | The effect is centrally mediated, likely at the level of the raphe nuclei. | nih.gov |
| Pretreatment with a serotonin synthesis inhibitor attenuates the hyperphagic effect. | The effect is dependent on the integrity of the serotonin system. | nih.gov |
| 5-HT1A antagonists block 8-OH-DPAT-induced hyperphagia. | Confirms the primary role of 5-HT1A receptors in this response. | nih.govcapes.gov.br |
| Other 5-HT1A agonists also induce hyperphagia. | Suggests a class effect for 5-HT1A receptor agonists on feeding behavior. | nih.gov |
The administration of this compound can elicit a characteristic set of behaviors collectively known as the "5-HT1A syndrome" or serotonergic behaviors. nih.gov This syndrome is a manifestation of the widespread activation of 5-HT1A receptors in the central nervous system. nih.gov The behavioral components of this syndrome can include flat body posture, forepaw treading, and head weaving.
Research indicates that the induction of these serotonergic behaviors by 8-OH-DPAT involves complex intracellular signaling pathways. nih.gov One proposed mechanism involves the interaction between protein kinase C delta (PKCδ) and the p47phox subunit of the NADPH oxidase complex. nih.gov Treatment with 8-OH-DPAT has been shown to increase the expression of PKCδ and lead to the co-immunoprecipitation of the 5-HT1A receptor and PKCδ, suggesting a direct interaction. nih.gov This, in turn, is associated with oxidative stress and the activation of pro-inflammatory and pro-apoptotic pathways. nih.gov
The critical role of PKCδ and p47phox in mediating these behaviors is supported by studies using knockout mice. nih.gov Mice lacking either PKCδ or p47phox show a significant attenuation of the 8-OH-DPAT-induced serotonergic behaviors. nih.gov These findings suggest that the behavioral manifestations of the 5-HT1A syndrome are not solely a direct consequence of receptor activation but are also dependent on downstream signaling cascades involving oxidative stress.
This compound has been shown to modulate pupillary size, although the direction of this effect can vary across species. In rats, intravenous administration of 8-OH-DPAT elicits a dose-dependent pupillary dilation, or mydriasis. nih.gov This effect is mediated by the stimulation of central nervous system 5-HT1A receptors. nih.gov
The mydriatic response in rats is attenuated by the selective 5-HT1A receptor antagonist WAY-100635, confirming the involvement of this receptor subtype. nih.gov The proposed mechanism involves the activation of 5-HT1A receptors, which then triggers the release of norepinephrine (B1679862). This, in turn, reduces the parasympathetic tone to the iris sphincter muscle, leading to pupillary dilation. nih.gov Interestingly, this effect is also attenuated by an alpha(2)-adrenoceptor antagonist, further supporting the involvement of the noradrenergic system. nih.gov
In contrast to the mydriasis observed in rodents, activation of 5-HT1A receptors in other species, such as common marmosets and humans, has been reported to cause miosis, or pupillary constriction. nih.gov In common marmosets, both 8-OH-DPAT and another 5-HT1A agonist, buspirone, cause a significant, dose-dependent decrease in pupil size. nih.gov This miotic effect is also blocked by the 5-HT1A antagonist WAY-100635. nih.gov This species-specific difference highlights the complexity of serotonergic modulation of the autonomic nervous system.
Table 4: Species-Dependent Effects of 8-OH-DPAT on Pupillary Size
| Species | Effect on Pupil Size | Proposed Mechanism | Reference |
| Rat | Mydriasis (Dilation) | Stimulation of central 5-HT1A receptors leading to norepinephrine release and reduced parasympathetic tone. | nih.gov |
| Common Marmoset | Miosis (Constriction) | Activation of 5-HT1A receptors. | nih.gov |
The administration of this compound has been shown to induce spontaneous tail-flicks in rats. nih.govnih.gov This behavioral response, characterized by the elevation of the tail above the axis of the body, is considered a reliable in vivo measure of 5-HT1A receptor activation. nih.gov The frequency of spontaneous tail-flicks increases in a dose-dependent manner following the administration of 8-OH-DPAT. nih.gov
The involvement of 5-HT1A receptors in this response is confirmed by antagonism studies. Pretreatment with 5-HT1A antagonists, such as (-)-propranolol and (-)-pindolol, effectively blocks the 8-OH-DPAT-induced tail-flicks. nih.gov This behavioral model has been used to study the functional status of 5-HT1A receptors in animals of different ages. While robustly observed in adult rats, the response can be more difficult to assess in younger animals due to the emergence of other drug-induced behaviors. nih.gov
Further research has revealed that the 5-HT1A receptor-mediated spontaneous tail-flick response can be modulated by other neurotransmitter systems. For instance, the activation of 5-HT2C receptors with a selective agonist has been shown to potentiate the tail-flick response induced by 8-OH-DPAT. nih.gov This potentiation can be blocked by a 5-HT2C receptor antagonist, indicating a functional interaction between these two serotonin receptor subtypes in the regulation of this behavior. nih.gov
Modulation of Discriminative Stimulus Effects of Cannabinoids
This compound (8-OH-DPAT), a selective 5-HT1A receptor agonist, has been investigated for its ability to modulate the behavioral effects of cannabinoids, particularly their discriminative stimulus properties. nih.govcaymanchem.com Drug discrimination studies in animals are a valuable tool to model the subjective effects of drugs in humans.
In a study using rhesus monkeys trained to discriminate Δ⁹-tetrahydrocannabinol (Δ⁹-THC), 8-OH-DPAT itself did not substitute for the discriminative stimulus effects of Δ⁹-THC. nih.govresearchgate.net However, when administered in combination with Δ⁹-THC, 8-OH-DPAT significantly enhanced the potency of Δ⁹-THC to produce its discriminative stimulus effects. nih.govcaymanchem.comresearchgate.net This suggests that while 8-OH-DPAT does not produce THC-like subjective effects on its own, it can amplify the effects of THC.
Furthermore, in a separate group of monkeys trained to discriminate the cannabinoid antagonist rimonabant, 8-OH-DPAT was found to significantly weaken the discriminative stimulus effects of rimonabant. nih.govresearchgate.net These findings suggest an interaction between the serotonergic and cannabinoid systems, where activation of 5-HT1A receptors by 8-OH-DPAT can modulate the in vivo effects of both cannabinoid agonists and antagonists. nih.govresearchgate.net The potentiation of Δ⁹-THC's effects by 8-OH-DPAT is consistent with the hypothesis that 5-HT1A receptor agonism enhances the CB1 receptor-mediated effects of Δ⁹-THC. researchgate.net
It is important to note that other studies have shown that the discriminative stimulus effects of 8-OH-DPAT are not antagonized by 5-HT2 receptor antagonists, indicating the specificity of the 5-HT1A receptor in mediating these effects. documentsdelivered.com
Table 1: Effect of 8-OH-DPAT on the Discriminative Stimulus Effects of Cannabinoids in Rhesus Monkeys
| Condition | Effect of 8-OH-DPAT | Interpretation |
|---|---|---|
| Substitution for Δ⁹-THC | Did not substitute | Does not produce THC-like subjective effects |
| Combination with Δ⁹-THC | Increased potency of Δ⁹-THC | Enhances the subjective effects of THC |
| Combination with Rimonabant | Attenuated discriminative stimulus effects | Weakens the effects of a cannabinoid antagonist |
Interactions with Other Neurotransmitter Systems
Reciprocal Modulation with the Cholinergic System
The interplay between the serotonergic system, particularly via 5-HT1A receptors, and the cholinergic system is complex and appears to be species-dependent. Activation of 5-HT1A receptors by 8-OH-DPAT has been shown to modulate the release of acetylcholine (B1216132) (ACh), a key neurotransmitter for cognitive processes like learning and memory. wikipedia.org
Research findings indicate that 8-OH-DPAT can directly influence ACh levels, though the effects vary significantly between animal models.
In freely moving guinea pigs, 8-OH-DPAT dose-dependently increased the release of acetylcholine in the cortex. nih.gov
Conversely, the compound was found to be approximately ten times less potent at inducing cortical ACh release in rats. nih.gov
Furthermore, 8-OH-DPAT demonstrates a capacity to reverse cholinergic deficits induced by other agents. In a study involving the cannabinoid agonist Δ9-tetrahydrocannabinol (Δ9-THC), which is known to impair spatial memory and reduce ACh release, co-administration of 8-OH-DPAT was able to counteract these effects. Specifically, very low doses of 8-OH-DPAT reversed the Δ9-THC-induced decrease in acetylcholine release in the dorsal hippocampus of rats, suggesting a restorative or protective modulation of the cholinergic system. nih.gov
| System | Key Interaction with 8-OH-DPAT | Observed Effect | Model System | Citation |
|---|---|---|---|---|
| Cholinergic | Modulation of Acetylcholine (ACh) Release | Dose-dependent increase in cortical ACh release | Guinea Pig | nih.gov |
| Cholinergic | Modulation of Acetylcholine (ACh) Release | Significantly less effective at increasing cortical ACh release | Rat | nih.gov |
| Cholinergic / Cannabinoid | Reversal of Δ9-THC-induced effects | Reversed the decrease in hippocampal ACh release caused by Δ9-THC | Rat | nih.gov |
Interactions with the Cannabinoid System
The endocannabinoid system (ECS), comprising receptors like CB1 and CB2, endogenous cannabinoids, and metabolic enzymes, is a critical regulator of neurotransmission. nih.govmdpi.com The interaction between the serotonergic system and the ECS is an area of active research. Studies have revealed that 8-OH-DPAT can functionally oppose the actions of cannabinoid receptor agonists.
One of the most direct examples of this interaction involves Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis which acts as a CB1 receptor agonist.
In rats, Δ9-THC was shown to impair spatial memory and concurrently decrease the release of acetylcholine in the dorsal hippocampus. nih.gov
Administration of 8-OH-DPAT was found to reverse both the memory impairment and the reduction in acetylcholine release induced by Δ9-THC. nih.gov
This finding suggests a functional antagonism between the activation of 5-HT1A receptors by 8-OH-DPAT and the activation of cannabinoid receptors by Δ9-THC. The mechanism likely involves the opposing influence of these two receptor systems on cholinergic neurons within the hippocampus. The ECS is known to modulate the release of several neurotransmitters, and the ability of 8-OH-DPAT to counteract a cannabinoid-induced effect highlights a significant point of cross-talk between these two major neuromodulatory systems.
| Interacting Compound | Effect of Interacting Compound Alone | Effect of 8-OH-DPAT Co-administration | Brain Region | Model System | Citation |
|---|---|---|---|---|---|
| Δ9-Tetrahydrocannabinol (Δ9-THC) | Impaired spatial memory; Decreased ACh release | Reversed both memory impairment and the decrease in ACh release | Dorsal Hippocampus | Rat | nih.gov |
Complex Interactions with Dopaminergic Pathways
The interaction between 8-OH-DPAT and the dopamine (B1211576) system is particularly complex, with research demonstrating both inhibitory and stimulatory effects depending on the specific brain region and context. Serotonin (B10506) is a well-established modulator of dopamine release, and the activation of 5-HT1A receptors by 8-OH-DPAT significantly impacts dopaminergic pathways.
Inhibitory Effects:
In the striatum and nucleus accumbens of freely moving rats, systemic administration of 8-OH-DPAT was found to significantly inhibit the increase in extracellular dopamine levels induced by d-amphetamine. This inhibitory effect was blocked by a selective 5-HT1A receptor antagonist, confirming the receptor's role. wikipedia.org
Excitatory and Modulatory Effects:
Conversely, when 8-OH-DPAT was administered directly into the medial preoptic area (MPOA), it increased extracellular levels of dopamine. nih.gov
In another study, the eating response prompted by injecting 8-OH-DPAT into the dorsal raphe nucleus was found to be mediated by a dopaminergic mechanism. The proposed mechanism is that 8-OH-DPAT reduces the inhibitory influence that serotonin typically exerts over the nigrostriatal dopamine pathway, leading to behavioral activation. taylorandfrancis.com
In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, a model for Parkinson's disease, 8-OH-DPAT induced rotational behavior, an effect typically associated with dopamine receptor stimulation.
| Brain Region / Context | Effect of 8-OH-DPAT on Dopamine System | Proposed Mechanism | Citation |
|---|---|---|---|
| Striatum & Nucleus Accumbens | Inhibition of amphetamine-induced dopamine release | Activation of 5-HT1A receptors | wikipedia.org |
| Medial Preoptic Area (MPOA) | Increase in extracellular dopamine levels | Direct local stimulation | nih.gov |
| Dorsal Raphe Nucleus (DRN) | Indirect behavioral activation via dopamine | Reduction of serotonin's inhibition of the nigrostriatal pathway | taylorandfrancis.com |
| Hippocampus | Decreased levels of homovanillic acid (dopamine metabolite) | Modulation of dopamine turnover | nih.gov |
Cross-talk with Noradrenergic Pathways
The noradrenergic system, originating primarily from the locus coeruleus (LC) in the brainstem, projects throughout the brain and is a critical regulator of arousal, attention, and stress responses. nih.gov Serotonin receptors are known to modulate the release of norepinephrine (B1679862). wikipedia.org However, the specific influence of 8-OH-DPAT on noradrenergic pathways appears to be subtle and region-dependent.
Research investigating the direct effects of 8-OH-DPAT on functions heavily modulated by norepinephrine has yielded nuanced results.
In one study, direct injections of 8-OH-DPAT into the nucleus tractus solitarius (NTS), a key site for cardiovascular regulation, produced no significant effects on blood pressure, heart rate, or renal nerve activity. taylorandfrancis.com This suggests that in this specific brainstem nucleus, 5-HT1A receptor activation by this compound does not strongly engage the noradrenergic circuits controlling these functions.
While direct, potent interactions may not be universal, the principle of cross-talk remains. For instance, functional interactions have been demonstrated between other systems, such as cannabinoid CB1 receptors and β2-adrenoceptors (a component of the noradrenergic system), highlighting the intricate connectivity within the brain. nih.gov The influence of 8-OH-DPAT on the noradrenergic system is likely not a primary, global effect but rather a more refined, context-specific modulation that requires further investigation to fully elucidate.
Advanced Methodological Approaches in R + 8 Hydroxy Dpat Research
In Vivo Electrophysiology Techniques
In vivo electrophysiology offers a direct method to measure the electrical activity of neurons in a living organism, providing invaluable insights into how (R)-(+)-8-Hydroxy-DPAT hydrobromide modulates neuronal function within intact neural circuits. fsu.educriver.com
Whole-cell patch-clamp recording is a high-resolution electrophysiological technique that allows for the detailed study of the electrical properties of individual neurons. nih.gov This method involves forming a tight seal between a glass micropipette and the cell membrane, enabling the measurement of ionic currents and the manipulation of the intracellular environment. nih.govresearchgate.net When applied to brain slices, this technique preserves the local synaptic circuitry, offering a physiologically relevant context for studying drug effects. nih.govnih.gov
In research concerning this compound, whole-cell patch-clamp recordings in brain slices are employed to investigate its impact on synaptic transmission and intrinsic neuronal excitability. nih.gov For instance, studies have utilized this technique to show how the compound can mimic the effects of serotonin (B10506) in reducing excitatory post-synaptic potentials (EPSPs) in specific brain regions like the entorhinal cortex. caymanchem.com This method is powerful for identifying specific neuroadaptations at the cellular level that may be induced by the compound. nih.gov The ability to introduce substances directly into the neuron via the patch pipette also allows for the investigation of intracellular signaling pathways affected by this compound. nih.gov
Extracellular unitary recordings capture the action potentials, or "firing," of individual neurons in the living brain. nih.gov This technique is crucial for understanding how this compound affects the spontaneous and evoked activity of specific neuronal populations.
Studies using this method have demonstrated that systemic administration of 8-OH-DPAT can significantly alter the firing patterns of dopamine (B1211576) neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNC). nih.gov For example, acute administration was found to increase the percentage of VTA dopamine neurons firing in a bursting pattern, while decreasing it in SNC dopamine neurons. nih.gov Furthermore, research has shown that (R)-(+)-8-OH-DPAT can inhibit the firing of sympathoexcitatory neurons in the rostral ventrolateral medulla (RVLM), an effect that is linked to its hypotensive action. nih.gov Similarly, the compound has been observed to reduce the firing of medullary serotonin neurons, which is correlated with a decrease in renal sympathetic nerve activity. nih.gov These findings highlight the technique's utility in dissecting the compound's influence on the activity of different neuronal circuits in vivo.
In Vivo Microdialysis for Neurotransmitter Release Quantification
In vivo microdialysis is a minimally invasive technique used to sample the extracellular fluid of specific brain regions in freely moving animals. nih.gov This method allows for the quantification of neurotransmitter levels and their metabolites, providing a direct measure of presynaptic neurotransmitter release.
In the context of this compound research, in vivo microdialysis has been pivotal in demonstrating its effects on serotonin (5-HT) release. nih.govnih.gov Perfusion of the compound directly into the dorsal raphe nucleus, a region rich in serotonergic neurons, has been shown to decrease the extracellular levels of 5-HT. nih.gov This is consistent with the compound's agonist activity at 5-HT1A autoreceptors, which act to inhibit serotonin release. nih.gov Systemic administration of the compound also reduces hippocampal 5-HT levels. rndsystems.com
The samples collected via in vivo microdialysis are typically analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC/ED). nih.gov This highly sensitive and selective analytical technique is ideal for measuring the low concentrations of monoamine neurotransmitters and their metabolites found in microdialysates. nih.gov
HPLC separates the different components of the sample, and the electrochemical detector then measures the electroactive compounds, such as serotonin and dopamine, as they elute from the chromatography column. nih.govnih.gov The application of HPLC/ED has been essential for quantifying the precise changes in neurotransmitter levels induced by this compound. nih.gov For example, it has been used to evaluate the influence of the compound on the synthesis rate of 5-HT in various brain regions, including the prefrontal cortex, hypothalamus, hippocampus, and brainstem. nih.gov
Receptor Binding and Functional Assays
Receptor binding and functional assays are fundamental in vitro techniques used to determine the affinity and efficacy of a compound at its target receptors.
Radioligand binding assays are used to measure the affinity of a compound for a specific receptor. In the case of this compound, [3H]-8-OH-DPAT is often used as the radioligand to label 5-HT1A receptors. nih.govnih.govresearchgate.net In these competitive binding assays, the ability of unlabeled this compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki). researchgate.net
Research has shown that (R)-(+)-8-OH-DPAT has a high affinity for the 5-HT1A receptor. nih.govnih.gov Interestingly, studies have also revealed that [3H]-8-OH-DPAT can bind to non-5-HT1A sites in the raphe nucleus, which appear to be related to serotonin uptake sites. nih.govnih.gov However, the R(+) enantiomer displays a tenfold higher affinity for a non-5-HT1A, non-5-HT uptake site compared to the S(-) enantiomer, suggesting the existence of a novel binding site. nih.gov
The following table summarizes the binding affinities of various compounds at sites labeled by [3H]-8-OH-DPAT.
| Compound | Binding Affinity (pKi) at non-5-HT1A sites | Binding Affinity (pKi) at 5-HT uptake sites |
|---|---|---|
| R(+)-8-OH-DPAT | High | Similar to S(-)-8-OH-DPAT |
| S(-)-8-OH-DPAT | 10-fold lower than R(+) enantiomer | Similar to R(+)-8-OH-DPAT |
| 5-HT | 6.04 ± 0.07 (in presence of WAY 100635) | - |
Data sourced from studies on [3H]-8-OH-DPAT binding in the rat brain raphe area. nih.gov
[35S]GTPγS binding assays are functional assays that measure the activation of G-protein coupled receptors (GPCRs), such as the 5-HT1A receptor. When an agonist like this compound binds to the receptor, it triggers the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the associated G-protein. The amount of bound [35S]GTPγS is then quantified as a measure of receptor activation and G-protein coupling efficiency. caymanchem.com Studies have utilized this assay to confirm the agonist activity of 8-OH-DPAT at 5-HT1A receptors and to investigate regional differences in receptor-G-protein coupling. caymanchem.com
Adenylate Cyclase Activity Assays
Adenylate cyclase activity assays are crucial in vitro tools for characterizing the functional activity of G protein-coupled receptors (GPCRs), such as the serotonin 5-HT1A receptor, upon ligand binding. These assays measure the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger, following receptor activation or inhibition. For this compound ((R)-(+)-8-OH-DPAT), which acts as an agonist at 5-HT1A receptors, these assays are used to quantify its ability to inhibit forskolin-stimulated adenylate cyclase activity. This inhibitory effect is a hallmark of Gi/o-coupled receptors like the 5-HT1A receptor.
Research has consistently demonstrated that (R)-(+)-8-OH-DPAT is a full and potent agonist at 5-HT1A receptors. nih.gov Studies have shown that both the (R)- and (S)-enantiomers of 8-OH-DPAT can suppress the firing of CA3 pyramidal neurons in the dorsal hippocampus, with the (R)-enantiomer exhibiting approximately two-fold greater agonistic activity. researchgate.net In forskolin-stimulated adenylate cyclase models, the enantiomers of 8-OH-DPAT have displayed differing activities. researchgate.net For instance, in rat hippocampal membranes, 8-OH-DPAT demonstrated an EC50 of 12 nM. caymanchem.com Furthermore, studies have reported an IC50 of 14 nM for the inhibition of forskolin-activated adenylate cyclase activity at the 5-HT1A receptor in the rat hippocampus. guidetopharmacology.org
The intrinsic activity of the enantiomers of 8-OH-DPAT and its analogs at 5-HT1A receptors negatively coupled to adenylate cyclase has been a subject of investigation. windows.net These studies help to elucidate the stereoselective nature of the interaction between 8-OH-DPAT and the 5-HT1A receptor, confirming the higher potency of the (R)-enantiomer.
Interactive Data Table: Adenylate Cyclase Activity of 8-OH-DPAT
| Compound | Assay Type | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| 8-OH-DPAT | Inhibition of forskolin-activated adenylate cyclase | Rat hippocampus | IC50 | 14 | guidetopharmacology.org |
| 8-OH-DPAT | Agonist activity | Rat hippocampal membranes | EC50 | 12 | caymanchem.com |
Computational and Structural Biology Approaches
Molecular Modeling of Ligand-Receptor Interactions
Molecular modeling has become an indispensable tool for understanding the intricate interactions between ligands like (R)-(+)-8-OH-DPAT and their receptor targets at an atomic level. nih.gov These computational methods allow researchers to build three-dimensional (3D) models of the receptor and visualize how the ligand binds within its active site. This approach provides insights into the specific amino acid residues involved in the interaction, the conformational changes that occur upon binding, and the structural basis for the observed pharmacological activity.
In the case of (R)-(+)-8-OH-DPAT and the 5-HT1A receptor, molecular modeling studies have been instrumental in explaining the stereoselectivity of the interaction. nih.gov By creating a 3D model of the rat 5-HT1A receptor, often using the crystal structure of a related GPCR like bovine rhodopsin as a template, researchers can dock the (R)- and (S)-enantiomers of 8-OH-DPAT into the binding pocket. nih.gov These models have highlighted the different binding profiles of the two enantiomers, providing a molecular explanation for the higher potency and full agonist activity of the (R)-enantiomer. nih.gov The orientation of the ligand within the binding site is often determined by key interactions, such as salt bridges with specific arginine and glutamate (B1630785) residues. nih.gov
Docking Studies and Molecular Dynamics Simulations
Docking studies are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This "docked" pose represents the most stable binding conformation. Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the biological system by allowing the atoms to move and interact, revealing the stability of the binding and any conformational changes in the receptor.
For (R)-(+)-8-OH-DPAT, docking and MD simulations have been used to validate the constructed 3D models of the 5-HT1A receptor and to gain a deeper understanding of the ligand-receptor dynamics. nih.gov These simulations have confirmed the different molecular profiles of the (R)- and (S)-enantiomers, supporting the experimental biochemical findings. nih.gov The stability of the docked complex throughout the simulation provides confidence in the predicted binding mode. nih.gov
Construction and Validation of 3D Receptor Models
The construction of a reliable 3D model of the 5-HT1A receptor is a critical first step for computational studies. Since the experimental crystal structure of the 5-HT1A receptor was not always available, homology modeling has been a common approach. This involves using the known 3D structure of a related protein (a template) to build a model of the target receptor. nih.gov For the rat 5-HT1A receptor, the crystal structure of bovine rhodopsin has served as a structural template. nih.gov
Validation of the constructed model is essential to ensure its accuracy and predictive power. researchgate.net This is often achieved through docking studies and molecular dynamics simulations. nih.gov If the computational results, such as the predicted binding affinities and modes of known ligands, are consistent with experimental data, it validates the receptor model. nih.gov The quality of a homology model can be assessed using various parameters, including GMQE (Global Model Quality Estimation) and QMEAN (Qualitative Model Energy Analysis) scores. researchgate.net
Genetic Models and Knockout Studies for Receptor Function Elucidation
Genetically modified animal models, particularly knockout mice, have been invaluable in dissecting the specific roles of neurotransmitter receptors in vivo. nih.gov In a knockout model, the gene encoding a specific receptor, such as the 5-HT1A receptor, is inactivated. By comparing the behavioral and physiological responses of these knockout mice to their wild-type littermates, researchers can attribute specific functions to the absent receptor.
Studies using 5-HT1A receptor knockout mice have been instrumental in confirming the in vivo targets of (R)-(+)-8-OH-DPAT. While this compound is a potent 5-HT1A receptor agonist, these genetic models have helped to reveal its activity at other receptors as well. researchgate.net For instance, detectable binding of [3H]8-OH-DPAT to 5-HT7 receptors and α2-adrenergic receptors has been observed in 5-HT1A receptor knockout mice. researchgate.net These findings highlight the utility of knockout models in uncovering the full pharmacological profile of a compound. The endogenous opioid system, with its mu, delta, and kappa receptors, also plays a significant role in reward and addiction, and knockout studies of these receptors have provided a framework for understanding the complex interplay of neurotransmitter systems. nih.gov
Neuroimaging Techniques for Receptor Occupancy and Functional Correlates
Neuroimaging techniques, such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI), provide a powerful means to study receptor pharmacology directly in the living human brain. nih.gov PET can be used to measure receptor occupancy, which is the fraction of receptors bound by a drug at a given dose. This is typically achieved by using a radiolabeled ligand that binds to the target receptor. By measuring the displacement of the radioligand by a non-radiolabeled drug like (R)-(+)-8-OH-DPAT, researchers can determine the drug's binding affinity and the relationship between plasma concentration and receptor occupancy. nih.gov
fMRI, on the other hand, can be used to assess the functional consequences of receptor activation. For example, it can measure changes in brain activity in response to a specific stimulus or task. By combining PET and fMRI, researchers can correlate receptor occupancy with functional outcomes, providing a comprehensive understanding of a drug's pharmacodynamics in the brain. nih.gov Although specific neuroimaging studies focusing solely on (R)-(+)-8-OH-DPAT are part of a broader research landscape, the principles of these techniques are directly applicable to understanding its effects on brain function. For instance, studies have investigated how 8-OH-DPAT modulates dopamine transporter binding in different brain regions, which can be correlated with its effects on motor activity and memory. nih.gov
Therapeutic Implications and Future Research Directions
Preclinical Evidence for Therapeutic Potential
Treatment of Psychiatric Disorders (e.g., Anxiety, Depression, Schizophrenia)
The 5-HT1A receptor is a well-established target for the treatment of psychiatric disorders, and (R)-(+)-8-Hydroxy-DPAT hydrobromide has been extensively used in preclinical models to probe the therapeutic potential of modulating this receptor. In models of anxiety and depression, the compound has demonstrated anxiolytic and antidepressant-like effects. nih.gov These effects are largely attributed to its agonist activity at presynaptic 5-HT1A autoreceptors, which reduces the firing of serotonergic neurons and serotonin (B10506) release, and at postsynaptic 5-HT1A receptors in key brain regions like the hippocampus and prefrontal cortex.
In the context of schizophrenia, the role of the 5-HT1A receptor is more complex. Research using [3H]8-OH-DPAT has revealed increased 5-HT1A receptor binding in the prefrontal cortex of individuals with schizophrenia, suggesting a potential role for this receptor in the pathophysiology of the disorder. nih.gov Preclinical studies have shown that (R)-(+)-8-OH-DPAT can inhibit the release of both serotonin and dopamine (B1211576) in the medial prefrontal cortex, neurotransmitter systems implicated in schizophrenia. nih.gov Furthermore, there is evidence for a functional interaction between 5-HT1A and 5-HT2A receptors, another important target for atypical antipsychotics, in the mechanism of action of 8-OH-DPAT. nih.gov The hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in both depression and schizophrenia, is another area where 5-HT1A receptor agonists may exert therapeutic effects. nih.gov
Management of Neurodegenerative Diseases (e.g., ALS, Rett Syndrome)
Direct preclinical evidence for the therapeutic potential of this compound in amyotrophic lateral sclerosis (ALS) and Rett syndrome is currently limited. ALS is a progressive neurodegenerative disease characterized by the loss of motor neurons. nih.gov While the serotonergic system is known to modulate motor function, dedicated studies investigating the effects of this compound in preclinical models of ALS are lacking.
Rett syndrome is a neurodevelopmental disorder that primarily affects females and is characterized by a period of regression following normal early development. researchgate.net Although there is extensive preclinical research on Rett syndrome, including the characterization of various mouse models, the use of this compound in these models has not been a significant focus. researchgate.net Given the known role of serotonin in development and synaptic plasticity, future research could explore the potential of 5-HT1A receptor modulation in alleviating some of the symptoms of Rett syndrome.
Chronic Pain Management
Preclinical studies have provided evidence for the analgesic effects of 8-OH-DPAT in various pain models. In the formalin model of tonic nociceptive pain, the compound was found to produce a behaviorally specific analgesia that is mediated by 5-HT1A receptors. nih.gov More recently, research has demonstrated that the 5-HT1A receptor agonist can attenuate long-lasting pain in a mouse model of psoriasis. nih.gov This study found that the development of chronic allodynia and hyperalgesia in this model was associated with the serotonergic system, and that 8-OH-DPAT could alleviate these pain-related behaviors. nih.gov These findings suggest that targeting the 5-HT1A receptor may be a viable strategy for the management of certain types of chronic pain.
Modulation of Metabolic and Autonomic Dysregulation (e.g., Diabetes)
The serotonergic system is also involved in the regulation of metabolic processes. Studies have investigated the effects of 8-OH-DPAT on glucose metabolism and insulin (B600854) secretion. In spontaneously hypertensive rats, the compound was found to inhibit glucose-stimulated plasma insulin levels. nih.gov This effect appears to be mediated by the central nervous system, as it was not observed in pithed rats or in the isolated perfused pancreas at concentrations that activate 5-HT1A receptors. nih.gov The study suggests that the metabolic effects of 8-OH-DPAT may be a consequence of the activation of the hypothalamic-adrenal axis. nih.gov These findings indicate a potential role for central 5-HT1A receptors in the regulation of glucose homeostasis, which could have implications for conditions like diabetes.
Utility of (R)-(+)-8-Hydroxy-DPAT as a Pharmacological Tool
This compound has been an indispensable pharmacological tool for several decades, primarily due to its potent and full agonist activity at the 5-HT1A receptor. researchgate.netresearchgate.net This has allowed researchers to selectively activate this receptor subtype and elucidate its role in a vast array of physiological functions and pathological conditions. Its use has been instrumental in mapping the distribution of 5-HT1A receptors in the brain and understanding their involvement in neurotransmitter release, mood regulation, and cognitive processes. nih.gov
The discovery of its activity at 5-HT7 receptors has added another layer to its utility as a research tool, enabling the study of the interplay between these two serotonin receptor subtypes. nih.gov For example, it has been used to investigate the role of 5-HT7 receptors in the regulation of circadian rhythms. nih.gov Furthermore, studies on its stereoselectivity, with the (R)-enantiomer being a full agonist and the (S)-enantiomer a partial agonist, have provided valuable insights into the structure-activity relationships of 5-HT1A receptor ligands. nih.govresearchgate.net
Unexplored Research Avenues and Limitations of Current Understanding
Despite extensive research, there are still several unexplored avenues and limitations in our understanding of this compound. The lack of direct preclinical studies in neurodegenerative diseases like ALS and Rett syndrome represents a significant knowledge gap. Future research should investigate the potential of this compound and other 5-HT1A receptor agonists in relevant animal models of these disorders.
A major limitation of the current understanding is the complex pharmacology of 8-OH-DPAT. Its activity at multiple serotonin receptor subtypes (5-HT1A and 5-HT7) and its potential interactions with other receptor systems, such as alpha(2)-adrenoceptors, can complicate the interpretation of experimental results. Furthermore, there is not always a straightforward relationship between the concentration of the drug in the brain and its observed behavioral and physiological effects, suggesting complex pharmacokinetic and pharmacodynamic properties that are not fully understood. researchgate.net
The development of more selective 5-HT1A receptor agonists and antagonists is crucial to further dissect the specific roles of this receptor without the confounding effects of off-target activity. Additionally, while preclinical studies have shown promise in areas like chronic pain and psychiatric disorders, the translation of these findings to the clinical setting remains a challenge. Future research should focus on bridging this translational gap by utilizing more sophisticated preclinical models and by further elucidating the precise molecular mechanisms underlying the therapeutic effects of 5-HT1A receptor modulation.
Prospects for the Development of Novel 5-HT1A Receptor-Targeting Therapeutics
The compound this compound has been a cornerstone in the study of the serotonin 5-HT1A receptor for decades. wikipedia.org Initially identified as one of the first potent and full agonists for this receptor, it has served as a prototypical research tool to unravel the receptor's function in numerous physiological processes. wikipedia.orglsu.edutocris.com Its stereoselective nature, with the (R)-enantiomer demonstrating greater agonistic activity than the (S)-enantiomer, has provided deep insights into the structural requirements for receptor interaction. nih.govresearchgate.net While originally thought to be highly selective, it was later found to possess moderate affinity for other receptors, such as the 5-HT7 receptor, and to have some effects on serotonin reuptake. wikipedia.orgtocris.com This foundational knowledge has paved the way for modern drug discovery campaigns aimed at creating novel therapeutics with improved profiles.
The development of new 5-HT1A receptor-targeting drugs is driven by several key objectives that build upon the lessons learned from (R)-(+)-8-Hydroxy-DPAT. These goals include:
Enhancing Selectivity: Designing ligands with higher specificity for the 5-HT1A receptor over other serotonin receptor subtypes (like 5-HT7) and other neurotransmitter systems to minimize off-target effects. nih.gov
Achieving Functional Selectivity (Biased Agonism): Developing "biased agonists" that preferentially activate specific downstream signaling pathways. nih.govnih.gov This approach aims to isolate the desired therapeutic effects (e.g., antidepressant, anxiolytic) from undesired side effects by selectively targeting the cellular mechanisms and brain regions responsible for each. nih.gov
Developing Multitarget Compounds: Strategically designing molecules that interact with the 5-HT1A receptor and other specific targets, such as the serotonin transporter (SERT) or dopamine receptors. nih.gov This poly-pharmacological approach is a promising strategy for treating complex neuropsychiatric and neurodegenerative disorders. nih.gov
The aminotetralin structure of (R)-(+)-8-Hydroxy-DPAT has served as a "privileged scaffold," a molecular framework that has inspired the design of new chemical entities. ebi.ac.uk Researchers have synthesized numerous analogs and derivatives by modifying this core structure to refine their pharmacological properties. nih.govepa.gov Beyond direct analogs, the understanding of the 5-HT1A pharmacophore derived from (R)-(+)-8-Hydroxy-DPAT has been instrumental in designing novel compounds with different chemical backbones, such as arylpiperazines and benzoxazepines. ebi.ac.ukepa.gov
Recent advancements have led to the discovery of compounds with unique and potentially superior therapeutic profiles compared to first-generation agonists. For instance, the concept of biased agonism has yielded compounds like NLX-101, which preferentially activates 5-HT1A receptors in cortical brain regions and has shown potent antidepressant-like properties in preclinical models. nih.gov Another novel compound, ST171, was identified as a potent and selective G-protein biased agonist at the 5-HT1A receptor, demonstrating efficacy in preclinical pain models without causing sedation. biorxiv.org These developments highlight a shift from seeking broad receptor activation, as seen with (R)-(+)-8-Hydroxy-DPAT, towards a more nuanced and targeted modulation of receptor function.
The table below illustrates the evolution from a foundational agonist to newer, functionally selective compounds, showcasing the future direction of 5-HT1A receptor therapeutic development.
| Compound | Primary Target(s) | Key Mechanism/Feature | Demonstrated Preclinical Therapeutic Area |
|---|---|---|---|
| (R)-(+)-8-Hydroxy-DPAT | 5-HT1A Receptor | Full or partial agonist; prototypical research tool. tocris.comnih.govabcam.com | Pain, Anxiety, Depression. wikipedia.orgnih.gov |
| NLX-101 (F15599) | 5-HT1A Receptor | Biased agonist, preferentially activates cortical receptors. nih.gov | Depression, Cognitive Enhancement. nih.gov |
| ST171 | 5-HT1A Receptor | Functionally selective (biased) agonist for Gi signaling pathway. biorxiv.org | Acute and Chronic Pain. biorxiv.org |
| Buspirone | 5-HT1A Receptor, Dopamine D2 Receptor | Partial agonist with limited selectivity. nih.gov | Anxiety. nih.gov |
Q & A
Q. How can the selectivity of (R)-(+)-8-Hydroxy-DPAT hydrobromide for 5-HT1A receptors be validated experimentally?
To confirm selectivity, use competitive binding assays against a panel of serotonin receptor subtypes (e.g., 5-HT1B, 5-HT2A, 5-HT7). The compound exhibits ~1,000-fold selectivity for 5-HT1A over other 5-HT1 subtypes, as demonstrated by pIC50 values (8.19 for 5-HT1A) . Cross-reactivity with 5-HT7 receptors should be tested using antagonists like SB 258719 to isolate 5-HT1A-mediated effects (e.g., in respiratory or locomotor assays) .
Q. What are the standard dosing protocols for this compound in rodent behavioral assays?
In mice and rats, systemic doses range from 0.01–0.1 mg/kg (intraperitoneal or subcutaneous administration). Lower doses (0.01 mg/kg) are often used to avoid off-target effects, while higher doses (0.1 mg/kg) may induce paradoxical responses due to receptor desensitization . Pre-treatment times vary: 15–45 minutes before behavioral tests, depending on the endpoint (e.g., 15 minutes for locomotor activity, 45 minutes for cognitive tasks) .
Q. How should solubility and stability be optimized for in vitro studies?
The compound is soluble in water (up to 20 mM) and DMSO (50 mg/mL). For long-term storage, lyophilized powder should be stored at -20°C, while stock solutions in DMSO are stable at -80°C for 1 year. Avoid repeated freeze-thaw cycles to prevent degradation .
Q. What controls are essential to confirm 5-HT1A-specific effects in behavioral models?
Include a 5-HT1A antagonist (e.g., WAY100635 at 0.1 mg/kg) to block the compound’s effects. For example, in MK-801-induced hyperlocomotion assays, pre-treatment with WAY100635 should abolish the antipsychotic-like activity of this compound .
Advanced Research Questions
Q. How can synergistic interactions between this compound and mGlu4 receptor modulators be systematically evaluated?
Use sub-effective doses of both compounds in combination. For example:
- Administer this compound (0.01 mg/kg) with a subthreshold dose of an mGlu4 PAM (e.g., Lu AF21934 at 2 mg/kg).
- Assess antipsychotic-like effects in paradigms such as the spatial delayed alternation test. Two-way ANOVA with post hoc Newman-Keuls tests is critical to identify interaction effects (e.g., F(1,28)=13.32; P<0.001) .
Q. How should batch-to-batch variability in peptide content and purity be addressed for sensitive bioassays?
Request additional quality control (QC) analyses from suppliers:
- Peptide content quantification : Ensures consistent molar concentrations across batches.
- Residual solvent analysis : Verify TFA removal (<1%) for cell-based assays.
- HPLC-MS validation : Confirm purity >98% to minimize confounding impurities .
Q. What experimental strategies resolve dose-dependent reversal of antipsychotic effects observed at higher doses?
Higher doses (e.g., 0.1 mg/kg) may activate presynaptic 5-HT1A autoreceptors, reducing serotonin release and counteracting therapeutic effects. To mitigate this:
- Use lower doses (0.01 mg/kg) in combination therapies (e.g., with mGlu4 modulators).
- Employ microdialysis to monitor extracellular 5-HT and dopamine levels in real time, as demonstrated in MK-801-induced neurotransmitter release models .
Q. How can the compound’s pharmacokinetic profile influence experimental design?
The reported half-life of 1.5 hours necessitates precise timing for behavioral or neurochemical assays. For chronic studies, consider twice-daily dosing to maintain stable receptor engagement. Plasma and tissue pharmacokinetics should be validated via LC-MS/MS, particularly when studying blood-brain barrier penetration .
Q. What statistical approaches are recommended for analyzing interaction effects in complex behavioral assays?
- Two-way ANOVA : To assess main effects and interactions (e.g., drug × dose).
- Repeated-measures ANOVA : For longitudinal neurotransmitter data (e.g., microdialysis time courses).
- Post hoc corrections : Newman-Keuls or Tukey-Kramer tests for multiple comparisons, as applied in locomotor hyperactivity and novel object recognition studies .
Methodological Tables
Q. Table 1. Key Pharmacodynamic Parameters
| Parameter | Value | Reference |
|---|---|---|
| pIC50 (5-HT1A) | 8.19 | |
| Selectivity (5-HT1A:5-HT1) | ~1,000-fold | |
| Effective Dose (rodents) | 0.01–0.1 mg/kg | |
| Half-life | 1.5 hours |
Q. Table 2. Example Synergy Study Design
| Group | Treatment | Outcome Measure |
|---|---|---|
| Control | Vehicle | Baseline locomotor activity |
| MK-801 | 0.3 mg/kg | Hyperactivity induction |
| MK-801 + LSP1-2111 | 2 mg/kg (mGlu4 agonist) | Partial attenuation |
| MK-801 + 8-OH-DPAT | 0.01 mg/kg | No effect |
| MK-801 + LSP1-2111 + 8-OH-DPAT | Combined sub-effective doses | Full attenuation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
